molecular formula C26H27N3O3 B12344999 5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine

5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine

Cat. No.: B12344999
M. Wt: 429.5 g/mol
InChI Key: BZBJDYZITUDNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzoyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-methoxybenzoyl chloride under basic conditions to form 1-(3-methoxyphenyl)piperazine.

    Cyclization: The next step involves cyclization with a suitable dihydropyrrolizine precursor under acidic or basic conditions to form the desired pyrrolizine ring.

    Benzoylation: Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the pyrrolizine ring.

    Benzoylpiperazine Derivatives: Similar structure but with different substituents on the piperazine ring.

Uniqueness

5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine is unique due to its combination of a benzoyl group, a methoxyphenyl group, and a pyrrolizine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

(5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H27N3O3/c1-32-21-9-5-8-20(18-21)27-14-16-28(17-15-27)26(31)22-12-13-29-23(22)10-11-24(29)25(30)19-6-3-2-4-7-19/h2-11,18,22H,12-17H2,1H3

InChI Key

BZBJDYZITUDNDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN4C3=CC=C4C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.